Cas no 2228217-27-2 (3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid)

3-Amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid is a specialized cyclobutane derivative featuring both an amino and a carboxylic acid functional group, along with a 2-bromopyridinyl substituent. This compound serves as a valuable intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of bioactive molecules targeting heterocyclic scaffolds. The presence of the bromopyridine moiety enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further structural diversification. The cyclobutane core contributes to conformational rigidity, potentially improving binding affinity in target interactions. Its bifunctional nature allows for selective modifications, making it a versatile building block for the development of pharmacologically active compounds.
3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid structure
2228217-27-2 structure
Product Name:3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid
CAS No:2228217-27-2
MF:C10H11BrN2O2
MW:271.110541582108
CID:6386107
PubChem ID:165790678
Update Time:2025-05-25

3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid
    • EN300-1905909
    • 2228217-27-2
    • Inchi: 1S/C10H11BrN2O2/c11-8-7(2-1-3-13-8)10(9(14)15)4-6(12)5-10/h1-3,6H,4-5,12H2,(H,14,15)
    • InChI Key: YPLXYDFRWRTJLB-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CN=1)C1(C(=O)O)CC(C1)N

Computed Properties

  • Exact Mass: 270.00039g/mol
  • Monoisotopic Mass: 270.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 76.2Ų

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3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid Related Literature

Additional information on 3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid

3-Amino-1-(2-Bromopyridin-3-Yl)Cyclobutane-1-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2228217-27-2, known as 3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutane ring with an amino group and a bromopyridine substituent. The cyclobutane core provides rigidity and strain, while the bromopyridine moiety introduces electronic diversity and potential for further functionalization.

Recent studies have highlighted the potential of 3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid in drug discovery. Its structure allows for interactions with various biological targets, making it a promising candidate for the development of new therapeutic agents. Researchers have explored its ability to modulate enzyme activity, particularly in pathways associated with neurodegenerative diseases and cancer. The amino group and carboxylic acid functionalities provide opportunities for hydrogen bonding, which is crucial for bioavailability and target binding.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the cyclobutane ring through [4+0] cycloaddition reactions and the introduction of the bromopyridine substituent via nucleophilic aromatic substitution. The use of transition metal catalysts has significantly improved the efficiency of these reactions, enabling the scalable production of 3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid.

In terms of applications, this compound has shown promise in materials science as well. Its rigid structure and ability to form supramolecular assemblies make it a candidate for the development of new materials with tailored properties. For instance, researchers have investigated its potential as a building block for self-assembled monolayers and stimuli-responsive materials.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of 3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid. Density functional theory (DFT) calculations have revealed that the compound exhibits significant conjugation between the pyridine ring and the cyclobutane core, which influences its optical and electronic properties. These findings have opened new avenues for its application in optoelectronic devices.

The versatility of this compound is further underscored by its ability to undergo various post-synthetic modifications. For example, the bromine atom on the pyridine ring can be replaced with other halogens or functional groups to tailor its properties for specific applications. This flexibility makes 3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid a valuable tool in both academic research and industrial development.

In conclusion, 3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid (CAS No. 2228217-27-) is a multifaceted compound with significant potential across diverse fields. Its unique structure, combined with recent advances in synthesis and computational methods, positions it as a key player in future innovations in chemistry and materials science.

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